- Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused PyridinesOrganic Letters, 2018, 20(13), 3833-3837,
Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)

934664-41-2 structure
Nombre del producto:tert-butyl 3-methylideneazetidine-1-carboxylate
Número CAS:934664-41-2
MF:C9H15NO2
Megavatios:169.220902681351
MDL:MFCD12031229
CID:859000
PubChem ID:55269097
tert-butyl 3-methylideneazetidine-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl 3-methyleneazetidine-1-carboxylate
- 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester
- 1-Boc-3-methylideneazetid...
- tert-butyl 3-methylideneazetidine-1-carboxylate
- 1-Boc-3-methylideneazetidine
- 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE
- MECAHFSQQZQZOI-UHFFFAOYSA-N
- 5860AC
- PB19228
- AM804576
- AB1011612
- AB0050474
- tert-butyl 3-methylene-azetidine-1-carboxylate
- 3-Methyleneaze
- J-524559
- SY046612
- DB-371887
- CS-W022997
- EN300-155692
- DTXSID70717214
- AKOS006316676
- MFCD12031229
- B6011
- ALBB-031201
- SCHEMBL1488353
- 1-Boc-3-methyleneazetidine
- SS-4888
- 934664-41-2
- tert-Butyl3-methyleneazetidine-1-carboxylate
-
- MDL: MFCD12031229
- Renchi: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
- Clave inchi: MECAHFSQQZQZOI-UHFFFAOYSA-N
- Sonrisas: O=C(N1CC(=C)C1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 169.110278721g/mol
- Masa isotópica única: 169.110278721g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 207
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1
- Superficie del Polo topológico: 29.5
Propiedades experimentales
- Punto de ebullición: 214.8±29.0°C at 760 mmHg
tert-butyl 3-methylideneazetidine-1-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
tert-butyl 3-methylideneazetidine-1-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155692-2.5g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95% | 2.5g |
$30.0 | 2023-02-14 | |
Enamine | EN300-155692-5.0g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95% | 5.0g |
$50.0 | 2023-02-14 | |
Chemenu | CM103675-10g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95%+ | 10g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y0980144-25g |
tert-butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 95% | 25g |
$250 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069824-250mg |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 250mg |
¥37 | 2023-04-12 | |
abcr | AB439858-5g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 5g |
€83.90 | 2024-04-15 | |
Enamine | EN300-155692-0.25g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95% | 0.25g |
$19.0 | 2023-02-14 | |
Enamine | EN300-155692-50.0g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95% | 50.0g |
$371.0 | 2023-02-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00479-10G |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 97% | 10g |
¥ 343.00 | 2023-04-12 | |
abcr | AB439858-25 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 25g |
€357.50 | 2023-07-18 |
tert-butyl 3-methylideneazetidine-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 18 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
Referencia
- Branch-Selective Addition of Unactivated Olefins into Imines and AldehydesJournal of the American Chemical Society, 2018, 140(49), 16976-16981,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 4 h, 70 °C; 70 °C → 50 °C
1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C
1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C
Referencia
- Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, reflux
1.2 30 min, rt
1.3 Reagents: Water
1.2 30 min, rt
1.3 Reagents: Water
Referencia
- Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy, France, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
Referencia
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, 25 °C
1.2 Solvents: Diethyl ether ; 18 h, 25 °C
1.2 Solvents: Diethyl ether ; 18 h, 25 °C
Referencia
- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonistsMedChemComm, 2013, 4(1), 244-251,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
Referencia
- Branch-selective addition of unactivated olefins into imines and aldehydesChemRxiv, 2018, 1, 1-7,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt
1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt
Referencia
- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether
Referencia
- Hydrophilic azaspiroalkenes as robust bioorthogonal reportersChemical Communications (Cambridge, 2018, 54(99), 14005-14008,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt
Referencia
- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 2 h, 35 °C; 35 °C → rt
1.2 2 h, 35 °C; 35 °C → rt
Referencia
- Pleuromutilin derivative and application as antibacterial agents, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt
Referencia
- Synthesis of sp3-Enriched β-Fluoro Sulfonyl ChloridesSynthesis, 2021, 53(10), 1771-1784,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
Referencia
- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C
Referencia
- Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
Referencia
- Site-Specific Alkene Hydromethylation via Protonolysis of TitanacyclobutanesAngewandte Chemie, 2021, 60(26), 14360-14364,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 h, rt
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-DerivativesAngewandte Chemie, 2023, 62(32),,
tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials
- Methyltriphenylphosphonium bromide
- methyl(triphenyl)phosphonium;iodide
- tert-Butyl 3-oxoazetidine-1-carboxylate
- Benzyltriphenylphosphonium bromide
tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products
tert-butyl 3-methylideneazetidine-1-carboxylate Literatura relevante
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate

Pureza:99%/99%
Cantidad:100g/500g
Precio ($):258.0/1291.0